molecular formula C22H24N2O2S B2367452 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline CAS No. 899356-08-2

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline

Cat. No. B2367452
CAS RN: 899356-08-2
M. Wt: 380.51
InChI Key: LJRODSAMQBLGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline is a chemical compound with the molecular formula C22H24N2O2S . It is offered by Benchchem for research purposes.


Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, pyrrolidine derivatives are often synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The average mass of this compound is 380.503 Da, and its monoisotopic mass is 380.155853 Da . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemical Synthesis and Organic Electronics

A study highlighted the synthesis and characterization of new electron transport materials featuring a diphenylsulfone core with various electron-withdrawing end groups, demonstrating high triplet energy for application in phosphorescent organic light-emitting diodes (PhOLEDs). Such materials, including compounds with quinoline structures similar to 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline, showed promising results for use in high-performance blue PhOLEDs, indicating the potential of sulfonyl-quinoline derivatives in organic electronics (S. Jeon, Taeshik Earmme, & S. Jenekhe, 2014).

Catalysis and Synthesis

The efficiency of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in synthesizing polyhydroquinoline derivatives through a one-pot condensation method highlights the relevance of sulfonyl-quinoline compounds in catalysis and organic synthesis. This approach is clean, simple, and yields the desired product efficiently, showcasing the utility of similar structured compounds in facilitating chemical reactions (N. G. Khaligh, 2014).

Antimicrobial and Biological Screening

Research on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening shows the broad potential of sulfonyl-quinoline derivatives in medical and biological applications. These compounds were synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, indicating the chemical's versatility in contributing to new therapeutic agents (Snehal Patel et al., 2009).

Material Science and Light Generation

The development of singlet oxygen and photocatalytic oxidation of sulfide into sulfoxide using bicyclometalated iridium(III) complexes, where the ancillary ligand influences the generation of singlet oxygen, points to the application of sulfonyl-quinoline derivatives in material science, particularly in photocatalytic processes. This research demonstrates the compound's role in efficient light generation and chemical transformations (Li-ping Li & B. Ye, 2019).

Future Directions

Pyrrolidine derivatives, such as 3-(4-Ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline, continue to be of great interest in drug discovery due to their versatility and the possibility of generating structural diversity . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-3-17-7-9-18(10-8-17)27(25,26)21-15-23-20-11-6-16(2)14-19(20)22(21)24-12-4-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRODSAMQBLGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.